An In-depth Technical Guide to the Physical Properties of Dimethyl Thiophosphonate
An In-depth Technical Guide to the Physical Properties of Dimethyl Thiophosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract: This technical guide provides a comprehensive overview of the key physical properties of dimethyl thiophosphonate (DMTP), an important organophosphorus compound with applications in chemical synthesis and as a precursor in various industries. This document collates and critically evaluates available data on its fundamental physicochemical characteristics, including molecular and structural information, thermodynamic properties, solubility, and spectral data. Furthermore, it outlines standardized experimental protocols for the determination of these properties, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction and Overview
Dimethyl thiophosphonate (CAS No. 1112-38-5), also known by its synonyms O,O-dimethyl phosphorothioate and O,O-dimethyl thiophosphoric acid, is an organophosphorus compound of significant interest due to its role as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its reactivity and utility are intrinsically linked to its physical properties, which dictate its behavior in different environments and experimental conditions. A thorough understanding of these properties is paramount for its safe handling, effective use in synthesis, and for the development of analytical methods for its detection and quantification. This guide aims to provide a detailed and authoritative resource on the physical characteristics of dimethyl thiophosphonate.
Molecular Structure and Core Identifiers
A foundational understanding of a molecule's physical properties begins with its structure. Dimethyl thiophosphonate possesses a central phosphorus atom double-bonded to a sulfur atom and single-bonded to two methoxy groups and a hydroxyl group.
Caption: 2D Molecular Structure of Dimethyl Thiophosphonate.
Table 1: Core Identifiers for Dimethyl Thiophosphonate
| Identifier | Value | Source |
| CAS Number | 1112-38-5 | [1] |
| Molecular Formula | C₂H₇O₃PS | [2] |
| Molecular Weight | 142.11 g/mol | [2] |
| Synonyms | O,O-dimethyl phosphorothioate, O,O-dimethyl thiophosphoric acid, DMTP | [2] |
Key Physical Properties
The physical state and behavior of dimethyl thiophosphonate under various conditions are summarized below. These properties are critical for its storage, handling, and application in chemical processes.
Physical State and Appearance
At ambient temperature, dimethyl thiophosphonate is a colorless to pale yellow liquid with a faint, characteristic odor[1].
Thermodynamic Properties
The boiling and melting points are fundamental properties that define the liquid range of a substance.
Table 2: Thermodynamic Properties of Dimethyl Thiophosphonate
| Property | Value | Conditions | Source |
| Boiling Point | 172.4 °C | at 760 mmHg | [3] |
| Melting Point | Not available (liquid at room temperature) | - | [3] |
| Flash Point | 58.1 °C | - | |
| Vapor Pressure | 0.421 mmHg | at 25 °C |
Density and Solubility
Table 3: Density and Solubility of Dimethyl Thiophosphonate
| Property | Value | Conditions | Source |
| Density | 1.263 g/cm³ (predicted) | - | |
| Solubility in Water | Limited | - | [1] |
| Solubility in Organic Solvents | Soluble | - | [1] |
Dimethyl thiophosphonate has limited solubility in water but is soluble in a range of organic solvents[1]. This differential solubility is a key factor in designing extraction and purification protocols.
Spectral Data for Structural Elucidation
Spectroscopic data is indispensable for the unambiguous identification and characterization of a molecule. While a complete set of publicly available spectra for dimethyl thiophosphonate is limited, characteristic spectral features can be inferred from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a doublet for the six protons of the two methoxy groups due to coupling with the phosphorus atom. The chemical shift would likely be in the range of 3-4 ppm. The proton of the hydroxyl group would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should exhibit a single peak for the two equivalent methoxy carbons, also likely showing coupling to the phosphorus atom.
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. Based on data for related O,O-dimethyl phosphorothioate compounds, the ³¹P chemical shift is a key identifier[4].
Infrared (IR) Spectroscopy
The IR spectrum of dimethyl thiophosphonate is expected to display characteristic absorption bands for its functional groups. Key vibrational modes include:
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P=S (Thiophosphoryl) stretch: A moderately intense band is anticipated in the region of 650–750 cm⁻¹.
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P-O-C (Phosphorus-Oxygen-Carbon) stretch: Strong and characteristic vibrations are expected in the 950–1050 cm⁻¹ region.
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O-H (Hydroxyl) stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.
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C-H (Methyl) stretch: Absorptions in the 2800-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For dimethyl thiophosphonate, the molecular ion peak [M]⁺ would be observed at m/z 142. Subsequent fragmentation would likely involve the loss of methoxy groups (·OCH₃), methyl groups (·CH₃), and potentially rearrangements.
Experimental Protocols for Property Determination
The accurate determination of physical properties relies on standardized experimental procedures. The following section outlines the methodologies for measuring key physical constants of liquid samples like dimethyl thiophosphonate.
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
Step-by-Step Methodology:
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Apparatus Assembly: A small amount of the liquid sample is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. A thermometer is positioned so that the bulb is level with the sample. The entire assembly is then immersed in a heating bath (e.g., an oil bath).
-
Heating: The heating bath is heated gently and steadily.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted.
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Boiling Point Determination: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid begins to enter the capillary tube.
Determination of Density
The density of a liquid can be determined using a pycnometer or a density meter.
Step-by-Step Methodology (Pycnometer):
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Weigh the empty pycnometer: The mass of the clean, dry pycnometer is accurately measured.
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Fill with the sample: The pycnometer is filled with dimethyl thiophosphonate, ensuring no air bubbles are trapped.
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Weigh the filled pycnometer: The mass of the pycnometer filled with the sample is measured.
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Determine the volume: The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring the mass.
-
Calculate the density: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Solubility
A qualitative assessment of solubility can be performed by adding a small amount of dimethyl thiophosphonate to a test tube containing the solvent of interest (e.g., water, ethanol, hexane). The mixture is agitated, and the formation of a homogeneous solution or the presence of separate layers is observed. For quantitative measurements, a known amount of the solute is added to a known volume of the solvent until saturation is reached, and the concentration of the dissolved solute is then determined.
Synthesis and Reactivity Overview
Dimethyl thiophosphonate can be synthesized through various routes. A common laboratory-scale synthesis involves the reaction of thiophosphoryl chloride with sodium methoxide.
Caption: A Synthetic Route to Dimethyl Thiophosphonate.
The presence of the P=S double bond and the P-O-C linkages makes dimethyl thiophosphonate a versatile reagent in organic synthesis. It can undergo reactions at the phosphorus center, and the methoxy groups can be subject to hydrolysis under certain conditions.
Conclusion
This technical guide has consolidated the available data on the physical properties of dimethyl thiophosphonate, providing a valuable resource for scientists and researchers. While key parameters such as boiling point and solubility are documented, further experimental work is required to definitively determine the melting point and to provide a comprehensive and publicly accessible library of its spectral data. The outlined experimental protocols offer a standardized approach for the determination of these essential physical properties, promoting consistency and accuracy in future research and applications involving this important organophosphorus compound.
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